Tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
Description
Tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is a specialized carbamate derivative featuring a cyclobutane ring substituted with hydroxymethyl, methoxy, and trifluoromethyl groups. This compound is structurally distinct due to its unique combination of functional groups, which may confer specific chemical and physical properties, such as enhanced stability, solubility, or reactivity in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO4/c1-9(2,3)20-8(18)16-10(7-17)5-11(6-10,19-4)12(13,14)15/h17H,5-7H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFROOBILOWZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where an alkene reacts with a carbene or a similar reactive intermediate.
Introduction of Functional Groups: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base. The methoxy group can be added via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the conditions used.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or de-trifluoromethylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new pharmaceuticals. Its unique structure and functional groups can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the carbamate group can act as a prodrug moiety, releasing the active compound upon metabolic activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives, emphasizing substituent effects on molecular properties and applications.
Table 1: Structural and Functional Group Comparison
Key Comparative Findings:
Substituent Effects on Reactivity: The trifluoromethyl group in the target compound likely enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., hydroxymethyl cyclobutyl carbamate) . The chlorosulfonyl group in CAS 1956335-01-5 introduces high reactivity for nucleophilic substitutions, unlike the target compound’s methoxy group, which may act as a steric hindrance or mild electron donor .
Lipophilicity and Bioavailability :
- Fluorinated derivatives (e.g., CAS 1546332-14-2) exhibit higher lipophilicity than hydroxymethyl-substituted analogs, improving membrane permeability in drug design. The target compound’s trifluoromethyl group may similarly enhance these properties .
Synthetic Utility :
- The hydroxymethyl group in both the target compound and CAS 1546332-14-2 allows for post-synthetic modifications (e.g., oxidation to aldehydes or coupling reactions). In contrast, the chlorosulfonyl group in CAS 1956335-01-5 is typically used for direct sulfonamide formation .
Research Implications and Limitations
- Data Gaps : Direct experimental data (e.g., solubility, melting point) for the target compound are absent in the provided evidence. Predictions are based on structural analogs.
- Contradictions : While fluorinated groups generally increase stability, the trifluoromethyl group’s steric bulk in the cyclobutane ring may reduce conformational flexibility compared to cyclohexane-based analogs .
Biological Activity
Tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate (hereafter referred to as Compound M4 ) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the biological activity of Compound M4, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₁₀H₁₉F₃N₂O₃
- Molecular Weight : 201.26 g/mol
- CAS Number : 1142211-17-3
Compound M4 has been shown to possess multiple mechanisms that contribute to its biological activity:
- Inhibition of β-secretase : This enzyme is crucial in the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting β-secretase, Compound M4 may reduce amyloid plaque formation, a hallmark of neurodegenerative diseases .
- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor, enhancing cholinergic transmission which is often impaired in Alzheimer’s patients .
Neuroprotective Effects
-
In Vitro Studies :
- In astrocyte cultures exposed to amyloid-beta (Aβ) 1-42, Compound M4 demonstrated a protective effect, increasing cell viability from 43.78% (Aβ alone) to 62.98% when treated with Compound M4 . This suggests that it may mitigate Aβ-induced cytotoxicity.
- The compound reduced levels of pro-inflammatory cytokines such as TNF-α and free radicals, indicating its potential as an anti-inflammatory agent in neurodegenerative contexts .
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In Vivo Studies :
- In animal models subjected to scopolamine-induced cognitive impairment, Compound M4 exhibited a moderate protective effect against oxidative stress, as evidenced by reduced malondialdehyde (MDA) levels . However, it did not show significant differences compared to established treatments like galantamine, indicating variability in efficacy depending on the model used.
Anti-inflammatory Activity
Compound M4 has been linked to anti-inflammatory properties through its action on cytokine production. It has been observed to decrease TNF-α levels in cell cultures exposed to Aβ, although not significantly impacting IL-6 levels . This suggests a selective modulation of inflammatory pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
